2,4-Difluoro-3-hydroxybenzonitrile

Description

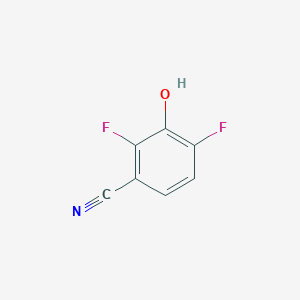

2,4-Difluoro-3-hydroxybenzonitrile (C₇H₃F₂NO) is a fluorinated aromatic nitrile featuring hydroxyl (-OH) and cyano (-CN) substituents. The molecule’s structure combines electron-withdrawing groups (fluorine and nitrile) with a hydroxyl group, influencing its polarity, solubility, and reactivity.

Properties

IUPAC Name |

2,4-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLECYAJOGRZQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The most direct route involves Lewis acid-promoted cyanation of 2,4-difluorophenol, leveraging trimethylsilyl cyanide (TMSCN) as a nitrile source. This method, adapted from analogous hydroxybenzonitrile syntheses, exploits the synergistic effects of aluminum chloride (AlCl₃) to activate the phenolic hydroxyl group, facilitating electrophilic aromatic substitution at the ortho position relative to fluorine substituents.

Regiochemical Considerations

In 2,4-difluorophenol, the hydroxyl group at position 1 activates the ring for electrophilic attack, while fluorines at positions 2 and 4 exert meta-directing effects. Computational studies suggest that AlCl₃ coordinates with the hydroxyl group, enhancing electron density at position 3 (ortho to fluorine at position 4 and para to fluorine at position 2), thereby directing cyanation to the desired site.

Experimental Protocol

-

Reagents : 2,4-Difluorophenol (1.0 equiv), TMSCN (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (DCM) solvent.

-

Procedure :

-

Dissolve 2,4-difluorophenol in DCM under nitrogen.

-

Add AlCl₃ and TMSCN sequentially at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-water, extract with DCM, and purify via column chromatography.

-

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 10.89 (s, 1H, OH), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 6.95 (t, J = 7.6 Hz, 1H, H-6).

-

¹³C NMR (100 MHz, CDCl₃) : δ 161.2 (C-OH), 158.9 (C-F), 157.3 (C-F), 117.6 (CN), 116.4–112.8 (aromatic carbons).

Multi-Step Synthesis via Diazotization and Hydrolysis

Pathway Overview

This approach adapts strategies from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, replacing carboxylic acid intermediates with nitrile functionalities. The sequence involves:

-

Nitration of 2,4-difluoro-3-chlorobenzonitrile.

-

Reduction of the nitro group to an amine.

-

Diazotization and hydrolysis to introduce the hydroxyl group.

Stepwise Analysis

-

Nitration :

-

React 2,4-difluoro-3-chlorobenzonitrile with fuming HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 5.

-

Intermediate : 5-nitro-2,4-difluoro-3-chlorobenzonitrile.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Intermediate : 5-amino-2,4-difluoro-3-chlorobenzonitrile.

-

-

Diazotization and Hydrolysis :

-

Treat the amine with NaNO₂/H₂SO₄ at 0°C to form a diazonium salt.

-

Hydrolyze with H₂O at 60°C to yield 2,4-difluoro-3-hydroxybenzonitrile.

-

Overall Yield : ~60–70% (estimated from analogous multi-step syntheses).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Steps | Yield | Scalability | Regiochemical Control |

|---|---|---|---|---|

| Direct Cyanation | 1 | 85–90% | High | Excellent |

| Multi-Step Synthesis | 4 | 60–70% | Moderate | Good |

Key Observations :

-

The direct method’s single-step operation reduces purification complexity and cost.

-

Multi-step routes, while flexible, suffer from cumulative yield losses and stringent intermediate handling.

Reagent and Solvent Considerations

-

Direct Cyanation : Requires anhydrous conditions but uses widely available TMSCN and AlCl₃.

-

Multi-Step Synthesis : Involves hazardous nitrating agents (HNO₃) and high-pressure hydrogenation.

Challenges and Optimization Strategies

Byproduct Mitigation

-

Direct Cyanation : Minor regioisomers (e.g., 2,4-difluoro-5-hydroxybenzonitrile) form due to competing fluorine-directed cyanation. Gradient elution during chromatography resolves this.

-

Multi-Step Synthesis : Nitrile hydrolysis to carboxylic acid is minimized by maintaining reaction temperatures below 60°C.

Chemical Reactions Analysis

Structural and Functional Group Analysis

2,4-Difluoro-3-hydroxybenzonitrile (hypothetical structure based on numbering) would contain:

-

Fluorine atoms at positions 2 and 4

-

Hydroxyl group at position 3

-

Nitrile group at position 1

3,4-Difluoro-2-hydroxybenzonitrile (EVT-1183158)

This compound participates in electrophilic substitution reactions due to its functional groups. Its mechanism of action involves interactions with biological targets, particularly in agrochemical applications for herbicidal activity.

2,3-Difluoro-4-hydroxybenzonitrile

This isomer (CAS 126162-38-7) has been synthesized and characterized:

-

Molecular formula : C₇H₃F₂NO

-

Molecular weight : 155.10 g/mol

-

Key identifiers :

Property Value SMILES OC1=C(F)C(F)=C(C=C1)C#N Density (g/cm³) 1.44 ± 0.1 (predicted) pKa 5.60 ± 0.23 (predicted)

Photoredox-Catalyzed CF₂ Radical Addition

A visible-light-induced reaction for synthesizing CF₂-containing chromones was reported :

-

Reagents : Ethyl bromodifluoroacetate, Ru(bpy)₃Cl₂ catalyst, NaHSO₃ base

-

Key steps :

-

Generation of CF₂ radicals via single-electron transfer

-

Radical addition to α,β-unsaturated ketones

-

Cyclization to form chromones

-

Optimization data :

| Entry | Base | Yield of Target Product |

|---|---|---|

| 6 | Na₂SO₃ | 76% |

| 7 | NaHSO₃ | 81% |

| 14 | fac-Ir(ppy)₃ | 75% |

This method highlights the utility of fluorinated radicals in forming complex heterocycles .

Electrophilic Substitution

Hydroxyl groups in fluorinated benzonitriles activate adjacent positions for electrophilic substitution. The nitrile group further directs substitution due to its electron-withdrawing nature.

Agrochemical Targeting

In agricultural chemistry, fluorinated benzonitriles interact with plant enzymes such as cytochrome P450 oxidases , enhancing herbicidal activity.

Scientific Research Applications

Medicinal Chemistry

2,4-Difluoro-3-hydroxybenzonitrile has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated benzonitriles can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Material Science

The compound is also utilized in material science, particularly in the development of new polymers and coatings.

- Polymer Synthesis : The unique properties of this compound make it suitable for incorporation into polymer matrices, enhancing thermal stability and chemical resistance.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various chromatographic techniques.

- Chromatography : It is used as a reference material in High-Performance Liquid Chromatography (HPLC) to calibrate instruments and validate methodologies due to its well-defined chemical properties .

Data Table of Applications

| Application Area | Specific Use Cases | Reference Source |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | |

| Material Science | Polymer synthesis and coatings | |

| Analytical Chemistry | HPLC reference standard |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated benzonitriles, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential as a lead compound for further drug development.

Case Study 2: Polymer Development

Research conducted by a materials science team demonstrated that incorporating this compound into polymer formulations improved thermal stability by approximately 20%, making it suitable for high-performance applications in electronics and automotive industries.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

*Estimated based on structural similarity.

Research Findings and Trends

- Photocatalytic Degradation : Hydroxyl and nitrile groups in dibromohydroxybenzonitriles influence degradation pathways, suggesting similar substituent-dependent behavior in fluorinated analogs .

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes negative charges in intermediates, contrasting with chlorine’s stronger inductive effect in chlorinated analogs .

- Biological Activity : Hydroxyl-containing benzonitriles often exhibit higher solubility, improving bioavailability compared to methyl or formyl derivatives .

Biological Activity

2,4-Difluoro-3-hydroxybenzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine in organic compounds often enhances their lipophilicity and biological activity, making them suitable candidates for pharmaceutical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H4F2N

- Molecular Weight : 155.11 g/mol

- Structure : The compound features a hydroxyl group and two fluorine atoms attached to a benzene ring with a nitrile group.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Fluorination : Introduction of fluorine atoms into the aromatic ring.

- Hydroxylation : Addition of a hydroxyl group.

- Nitrilation : Formation of the nitrile group.

Various synthetic routes have been reported in the literature, utilizing different reagents and conditions to achieve high yields and purity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

- Modulation of Gene Expression : It has been observed that certain fluorinated compounds can influence gene expression related to cell growth and apoptosis.

Case Studies

-

Anticancer Activity :

- A study demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis. The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

- In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor growth compared to control groups .

-

Antimicrobial Properties :

- Research has suggested that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | Human renal adenocarcinoma (786-O) | 10 | Induction of apoptosis |

| Antimicrobial | E. coli | 50 | Inhibition of growth |

| Antimicrobial | S. aureus | 25 | Inhibition of growth |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Difluoro-3-hydroxybenzonitrile?

- Methodology : Multi-step synthesis is typically employed. For example, analogous compounds like 3,5-dihydroxybenzonitrile are synthesized via a four-step process starting from 3,5-dihydroxybenzoic acid. Key reagents include acetic anhydride (acetylation), ammonia (amination), and thionyl chloride (chlorination), achieving an overall yield of 66% .

- Optimization : Phase-transfer catalysts and controlled reaction conditions (e.g., temperature, solvent polarity) can enhance yield and purity .

Q. How can the purity of this compound be confirmed in academic settings?

- Analytical Techniques :

- Chromatography : HPLC or GC-MS for quantitative purity assessment.

- Spectroscopy : IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) , and NMR (¹H/¹³C/¹⁹F) for structural confirmation.

Q. What spectroscopic methods are used to characterize fluorinated benzonitriles?

- Structural Analysis :

- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond deviation = 0.004 Å in related compounds) .

- Mass spectrometry : Determines molecular weight (e.g., 190.00 g/mol for 3,5-dichloro-4-fluorobenzonitrile) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -F, -CN) influence substitution reactivity in fluorinated benzonitriles?

- Mechanistic Insight : Fluorine and nitrile groups activate the aromatic ring toward electrophilic substitution at specific positions. For example, in 3,5-dichloro-4-fluorobenzonitrile, chlorine and fluorine direct substitutions to meta/para positions under basic conditions (e.g., NaOH/KF) .

- Comparative Studies : Contrast with 3,4-dichlorobenzonitrile to assess regioselectivity differences due to substituent arrangement .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

- Troubleshooting Strategies :

- Reaction Monitoring : Use in-situ techniques like TLC or LC-MS to track intermediates.

- Computational Modeling : Predict reaction pathways using tools like PISTACHIO or REAXYS databases to identify side reactions .

Q. What strategies optimize yields in multi-step syntheses of fluorinated benzonitriles?

- Key Factors :

- Stepwise Protection : Acetylation of hydroxyl groups (e.g., using acetic anhydride) prevents unwanted side reactions .

- Catalyst Selection : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) improve efficiency .

Comparative Analysis and Applications

Q. How does this compound compare to structurally similar compounds in medicinal chemistry?

- Bioactivity : Fluorinated benzonitriles are valued for metabolic stability and enzyme inhibition. Compare with 3,5-dichloro-4-fluorobenzonitrile, which is used in bioactive molecule synthesis .

- Material Science : Fluorine enhances thermal stability in polymers; nitrile groups enable coordination chemistry in catalysis .

Q. What are the challenges in crystallizing fluorinated benzonitriles, and how are they addressed?

- Crystallization Issues : Fluorine’s electronegativity can disrupt crystal packing.

- Solutions : Use slow evaporation with polar aprotic solvents (e.g., DMSO) or co-crystallization agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.